molecular formula C19H25NO4 B5215897 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide

Cat. No.: B5215897
M. Wt: 331.4 g/mol
InChI Key: BYJFJCUWWGOTME-UHFFFAOYSA-N
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Description

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is fused with a butyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized by the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Introduction of the Butyl Group: The butyl group can be introduced via a Friedel-Crafts alkylation reaction using butyl chloride and aluminum chloride as the catalyst.

    Formation of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the chromen-2-one derivative with diethylamine and acetic anhydride under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the acetamide moiety.

Scientific Research Applications

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antibacterial, antifungal, and anticancer agent due to its coumarin core structure.

    Biological Studies: It is used in biological assays to study enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and monoamine oxidase.

    Material Science: The compound’s photoactive properties make it useful in the development of light-sensitive materials and sensors.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase by binding to their active sites, thereby blocking their activity.

    Anticancer Activity: It can induce apoptosis in cancer cells by disrupting microtubule polymerization and inhibiting tumor angiogenesis.

    Antioxidant Activity: The compound can scavenge reactive oxygen species, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid: This compound has a similar chromen-2-one core structure but with a chloro substituent and a propanoic acid moiety.

    2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: This compound has a methyl group instead of a butyl group and an acetic acid moiety.

Uniqueness

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is unique due to its specific combination of a butyl group and an acetamide moiety, which imparts distinct biological and chemical properties. Its ability to interact with multiple molecular targets and its diverse range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-(4-butyl-2-oxochromen-7-yl)oxy-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-4-7-8-14-11-19(22)24-17-12-15(9-10-16(14)17)23-13-18(21)20(5-2)6-3/h9-12H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJFJCUWWGOTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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